Stereochemical Purity in Synthesis: trans-4-Cyclohexyl-L-proline vs. Its cis-Isomer
In the synthesis of the key fosinopril intermediate, a highly stereoselective alkylation step using trans-4-cyclohexyl-L-proline as a precursor yields a diastereomeric mixture that heavily favors the desired trans-product. This is in stark contrast to using a less stereodefined starting material. [1]
| Evidence Dimension | Diastereoselectivity (Trans:Cis Ratio) |
|---|---|
| Target Compound Data | Trans isomer predominates |
| Comparator Or Baseline | Cis isomer (undesired byproduct) |
| Quantified Difference | 18:1 (Trans:Cis ratio) |
| Conditions | Alkylation of N-benzyl-pyroglutamic acid with 3-bromocyclohexene, analyzed by HPLC |
Why This Matters
This high stereoselectivity (18:1 trans:cis) is critical for efficient manufacturing, as it minimizes the formation of the undesired cis-isomer, thereby reducing costly purification steps and maximizing yield of the pharmaceutically active trans-configured intermediate.
- [1] Zhao, M., Li, J., Mano, E., & Song, Z. (2002). A convenient method for synthesis of trans-4-cyclohexyl-L-proline. Tetrahedron: Asymmetry, 13(1), 43-46. View Source
